2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane

Catalog No.
S13008399
CAS No.
654068-28-7
M.F
C20H30O3
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane

CAS Number

654068-28-7

Product Name

2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane

IUPAC Name

2-(8-phenylmethoxyoct-3-enoxy)oxane

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H30O3/c1(2-4-10-16-22-20-14-8-11-17-23-20)3-9-15-21-18-19-12-6-5-7-13-19/h2,4-7,12-13,20H,1,3,8-11,14-18H2

InChI Key

HTDBWZWDAYAUBW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC=CCCCCOCC2=CC=CC=C2

The compound 2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane is a complex organic molecule characterized by its unique structural features. It consists of an oxane (tetrahydrofuran) ring with a benzyloxy group and an oct-3-en-1-yl substituent. The presence of the benzyloxy group enhances the compound's solubility and potential reactivity, while the octenyl chain contributes to its hydrophobic properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

, including:

  • Nucleophilic Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Elimination Reactions: The presence of the double bond in the octenyl chain can facilitate elimination reactions, leading to the formation of new unsaturated compounds.
  • Hydrolysis: The ether bond in the oxane structure can be hydrolyzed under acidic or basic conditions, generating alcohols and phenols.

These reactions can be utilized to modify the compound for specific applications or to synthesize derivatives with enhanced properties.

Research on 2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane suggests potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Effects: Some derivatives of similar oxane compounds have shown anti-inflammatory properties, suggesting that this compound may also possess such effects.
  • Cytotoxicity: Initial assessments may indicate cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.

These biological activities highlight the compound's potential as a lead structure for drug development.

The synthesis of 2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane can be achieved through several methods:

  • Alkylation Reaction: The synthesis may begin with the alkylation of tetrahydrofuran using an appropriate benzyloxyalkene precursor under basic conditions.
  • Coupling Reactions: Transition metal-catalyzed coupling reactions (such as Suzuki or Heck reactions) can be employed to introduce the octenyl group onto the oxane ring.
  • Protective Group Strategies: Utilizing protective groups during synthesis can help in selectively introducing functional groups without unwanted side reactions.

These methods allow for the efficient construction of the desired compound with high yields.

2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane has several potential applications:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug discovery, particularly in developing new antimicrobial or anticancer agents.
  • Material Science: The compound could be used as a building block in polymer chemistry, potentially leading to new materials with desirable properties.
  • Chemical Intermediates: It may serve as an intermediate in synthesizing more complex organic molecules for various industrial applications.

Interaction studies involving 2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane focus on its binding affinity and mechanisms of action with biological targets. These studies may include:

  • Enzyme Inhibition Assays: Evaluating how effectively the compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding Studies: Investigating its interaction with cellular receptors to understand its pharmacodynamics and potential therapeutic effects.

Such studies are crucial for elucidating the compound's mechanisms and optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with 2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-{[6-(Benzyloxy)hexan-1-yloxy]}oxaneShorter alkyl chainMay exhibit different solubility properties
3-{[8-(Benzyloxy)octan-1-yloxy]}oxaneSimilar benzyloxy groupPotentially enhanced hydrophobicity
2-{[7-(Phenoxy)heptan-1-yloxy]}oxanePhenoxy instead of benzyloxyDifferent electronic properties affecting reactivity
4-{[8-(Benzyloxy)octanoyl]}oxaneContains a carbonyl groupMay show distinct biological activity due to carbonyl

These compounds illustrate variations in chain length, functional groups, and electronic properties that can influence their physical and chemical behavior compared to 2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane. Understanding these differences is essential for tailoring compounds for specific applications or enhancing their biological activities.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

318.21949481 g/mol

Monoisotopic Mass

318.21949481 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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